molecular formula C14H15NO2 B11961169 4-[(4-Methoxyanilino)methyl]phenol CAS No. 73351-21-0

4-[(4-Methoxyanilino)methyl]phenol

Cat. No.: B11961169
CAS No.: 73351-21-0
M. Wt: 229.27 g/mol
InChI Key: UVAUEVSLJSRJCQ-UHFFFAOYSA-N
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Description

4-[(4-Methoxyanilino)methyl]phenol is a secondary amine derivative featuring a phenol core substituted with a methyl group bearing a 4-methoxyaniline moiety. This compound is synthesized via the condensation of 4-methoxyaniline with a phenolic aldehyde, followed by reduction of the intermediate Schiff base using sodium borohydride (NaBH₄) in methanol and dichloromethane . The methoxy group at the para position of the aniline ring enhances electron density, influencing both reactivity and supramolecular interactions in crystal structures . Such compounds are of interest in pharmaceutical and agrochemical research due to their structural similarity to bioactive secondary amines, including antidepressants and analgesics .

Properties

CAS No.

73351-21-0

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-[(4-methoxyanilino)methyl]phenol

InChI

InChI=1S/C14H15NO2/c1-17-14-8-4-12(5-9-14)15-10-11-2-6-13(16)7-3-11/h2-9,15-16H,10H2,1H3

InChI Key

UVAUEVSLJSRJCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(4-Methoxyanilino)methyl]phenol can be synthesized via several methods. One common method involves the reduction of Schiff bases. For instance, the compound can be synthesized by reacting 4-methoxybenzaldehyde with 4-aminophenol to form a Schiff base, which is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the synthesis of 4-[(4-Methoxyanilino)methyl]phenol may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyanilino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy and anilino groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often require strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

4-[(4-Methoxyanilino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyanilino)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the anilino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Reactivity and Functional Implications

  • Electron-Donating Effects: The para-methoxy group in 4-[(4-Methoxyanilino)methyl]phenol donates electrons via resonance, stabilizing intermediates in reactions such as deprotection. However, compared to 4-methoxybenzylamino substituents, the 4-methoxyanilino group reduces deprotection efficiency due to weaker electron-withdrawing effects .
  • Biological Activity: Compounds like 4-[Bis(thiazol-2-ylamino)methyl]phenol exhibit potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM). This highlights the role of heterocyclic substituents in enhancing enzyme binding . In contrast, the methoxy and anilino groups in 4-[(4-Methoxyanilino)methyl]phenol may favor interactions with neurotransmitter receptors, akin to antidepressants .

Supramolecular and Crystallographic Behavior

  • Hydrogen Bonding: In 2-[(4-Methoxyanilino)methyl]phenol, intramolecular hydrogen bonding between the phenolic –OH and anilino –NH groups stabilizes the structure, influencing crystal packing .
  • Halogen Effects: Chlorine substituents (e.g., in 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol) enhance halogen bonding, affecting solubility and melting points .

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